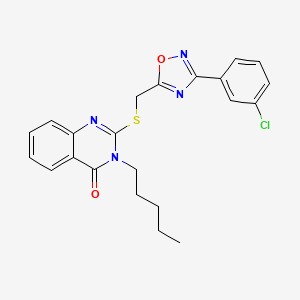

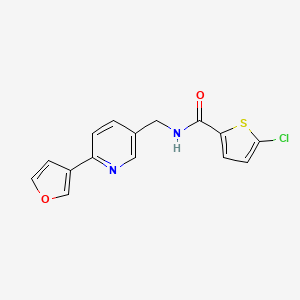

4-fluoro-3-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .

Synthesis Analysis

The specific synthesis steps are as follows: 4-Fluoro-3-nitrobenzenesulfonamide (1.0 g, 4.54 mmol), (tetrahydro-2H-pyran-4-yl)methylamine (0.6 g, 4.49 mmol), Triethylamine (1.3 g, 6.81 mmol) was added to 10 ml of tetrahydrofuran solution. After stirring at room temperature for 5 h, the solvent was removed .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C6H12O/c1-6-3-2-4-7-5-6/h6H,2-5H2,1H3 .Chemical Reactions Analysis

The compound is involved in the inhibition of phosphodiesterase PDE9A . More detailed information about its chemical reactions is not available in the current search results.Physical And Chemical Properties Analysis

The molecular weight of the compound is 100.1589 . More detailed information about its physical and chemical properties is not available in the current search results.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-fluoro-3-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as 4-fluoro-3-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide:

Kappa Opioid Receptor (KOR) Antagonist

This compound has been identified as a potent and selective KOR antagonist. KOR antagonists are being researched for their potential in treating mood disorders such as depression and anxiety, as well as substance abuse disorders. The compound’s ability to selectively target KOR without affecting other opioid receptors makes it a promising candidate for therapeutic applications .

Migraine Treatment

Due to its KOR antagonistic properties, this compound is also being explored for its potential in treating migraines. KOR antagonists can help alleviate migraine symptoms by modulating pain pathways and reducing the frequency and severity of migraine attacks .

Neuropsychiatric Disorders

Research indicates that this compound could be beneficial in treating neuropsychiatric disorders, including stress-related conditions. By blocking KOR, it may help in reducing stress-induced behaviors and improving overall mental health .

Pain Management

The compound’s role as a KOR antagonist also extends to pain management. It has shown efficacy in preclinical models for reducing pain without the addictive properties associated with traditional opioid treatments. This makes it a valuable candidate for developing non-addictive pain relief medications .

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure allows it to be used in the development of drugs targeting different therapeutic areas, enhancing the efficiency and specificity of drug synthesis .

Cancer Research

In cancer research, this compound is being investigated for its potential to inhibit certain cancer cell lines. Its ability to interfere with specific cellular pathways makes it a candidate for developing targeted cancer therapies .

Drug Development for Chronic Lymphocytic Leukemia (CLL)

The compound is used in the preparation of Venetoclax, a drug approved for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Venetoclax works by inhibiting the BCL-2 protein, which helps cancer cells survive .

Agricultural Applications

Beyond medical research, this compound is also explored for its potential applications in agriculture. Its chemical properties make it suitable for developing new agrochemicals that can protect crops from pests and diseases, thereby improving agricultural productivity .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-fluoro-3-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3S/c1-14-12-17(2-3-18(14)19)25(22,23)20-13-15-4-8-21(9-5-15)16-6-10-24-11-7-16/h2-3,12,15-16,20H,4-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIRYLFADYTEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

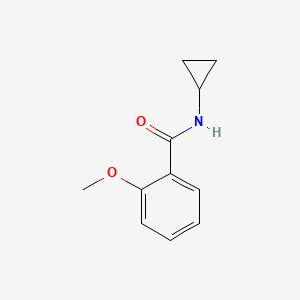

![N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2720282.png)

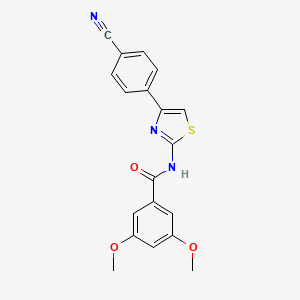

![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)

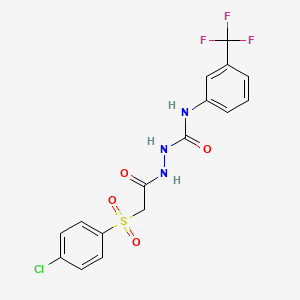

![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)